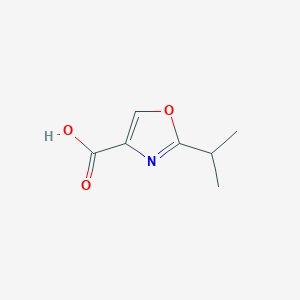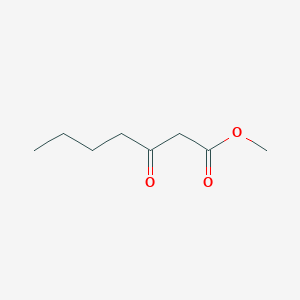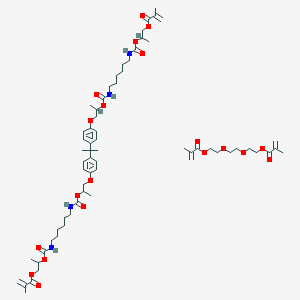
3-Aminocyclohexanone
Übersicht
Beschreibung
3-Aminocyclohexanone is a versatile organic compound that serves as a key intermediate in the synthesis of various heterocyclic and carbocyclic compounds. It is characterized by the presence of an amino group attached to a cyclohexanone ring. The compound's reactivity and functional group allow for its use in a wide range of chemical transformations, including cyclization reactions and the formation of complex molecular structures.
Synthesis Analysis
The synthesis of derivatives of 3-aminocyclohexanone has been explored through various methods. One approach involves the ammonium-directed, metal-free oxidation of 3-(N,N-dibenzylamino)cyclohex-1-ene, which facilitates the synthesis of diastereoisomers of 3-aminocyclohexane-1,2-diol with high diastereomeric excess . Another method includes the reaction of dibenzylidencyclohexanone with 6-amino-1,3-dimethyl uracil, leading to the formation of adducts through nucleophilic attack . Additionally, variations of the Blaise reaction have been employed to synthesize 3-amino enones and 1,3-diketones, which are important functional groups in organic chemistry .
Molecular Structure Analysis
The molecular structures of the synthesized compounds have been elucidated using various analytical techniques. For instance, the reaction products of dibenzylidencyclohexanone and 6-amino-1,3-dimethyl uracil were studied using 2D NMR and X-ray crystallography, revealing the formation of tricyclic and spiro compounds with specific conformations . The crystal structure of 1-amino-3,5-diphenyl-2,4,4,6,6-pentacyano-cyclohex-1-ene has also been determined, providing insights into the intermolecular interactions and the distorted geometry of the cyclohexene ring .
Chemical Reactions Analysis
3-Aminocyclohexanone and its derivatives participate in a variety of chemical reactions. For example, solid-phase synthesis routes have been developed for the synthesis of 3-amino-3′-carboxy-tetrahydrocarbazoles, which involve derivatization of the amino and carboxy functionalities and Fischer indole cyclization . The compound has also been used to synthesize ligands for metal complexes, as demonstrated by the preparation of 5,6-O-Cyclohexylidene-1-amino-3-azahexane and its Co(II), Ni(II), and Cu(II) complexes .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-aminocyclohexanone derivatives are influenced by their molecular structure. For instance, the cyclohexene ring can adopt different conformations, such as the envelope conformation observed in the tricyclic skeleton of one of the adducts formed from dibenzylidencyclohexanone . The magnetic susceptibility, conductometry, and spectroscopic data (IR, UV-VIS, NMR) of the synthesized metal complexes provide further information on the properties of these compounds .
Wissenschaftliche Forschungsanwendungen
1. Organic Synthesis and Rearrangement Mechanisms
- Base-Promoted Rearrangement : Nakai, Furukawa, and Ōae (1969) explored the base-promoted rearrangement of N,N-Dichlorocyclohexylamine to 2-Aminocyclohexanone, revealing insights into the Neber rearrangement mechanism (Nakai, Furukawa, & Ōae, 1969).
- Intramolecular Tandem Isomerization-Mannich Reaction : Cao, Grée, and Grée (2011) demonstrated the synthesis of β-aminocyclohexanones through an intramolecular tandem isomerization-Mannich reaction, highlighting a novel method in organic synthesis (Cao, Grée, & Grée, 2011).
2. Photophysical and Photochemical Studies
- Photochemical Transformations : Cantrell (1971) investigated the photochemical addition reactions of 3-aminocyclohexenones, contributing to the understanding of photophysical properties in organic compounds (Cantrell, 1971).
3. Peptide and Protein Chemistry
- Impact on Peptide Structures : Hirata et al. (2015) studied diastereomeric six-membered ring α-amino acids and their effects on peptide helices, providing insights into the structural influence of aminocyclohexanone derivatives in biochemistry (Hirata et al., 2015).
4. Synthesis of Heterocyclic Compounds
- Derivatives of Triaza-Indolizines : Cook, Gentles, and Tucker (2010) reported on the reactivity of 3-Amino-1,2,4-triazole with cyclohexanone derivatives, leading to the formation of triaza-indolizine compounds, important in the synthesis of heterocycles (Cook, Gentles, & Tucker, 2010).
5. Analytical and Materials Science Applications
- Controlled Synthesis for Sensing Applications : Pandey and Pandey (2013) described the controlled synthesis of nickel-iron hexacyanoferrate nanosol using 3-aminopropyltrimethoxysilane and cyclohexanone, indicating its potential in sensing applications (Pandey & Pandey, 2013).
6. Biological and Medicinal Chemistry
- Antimicrobial Compounds Synthesis : Ahmed (2007) explored the synthesis of heterocyclic compounds incorporating 3-amino-cyclohexanone derivatives, focusing on their potential as antibiotic and antibacterial agents (Ahmed, 2007).
Eigenschaften
IUPAC Name |
3-aminocyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c7-5-2-1-3-6(8)4-5/h5H,1-4,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASBBDDWCPOFASB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(=O)C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80619179 | |
| Record name | 3-Aminocyclohexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80619179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Aminocyclohexanone | |
CAS RN |
149520-74-1 | |
| Record name | 3-Aminocyclohexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80619179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![11h-Benz[bc]aceanthrylene](/img/structure/B126747.png)

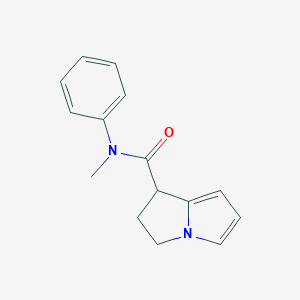
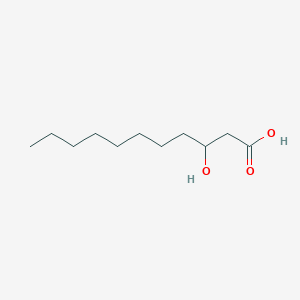
![4-methoxy-N-[(3,4,5-trimethoxyphenyl)methyl]aniline hydrochloride](/img/structure/B126757.png)

